molecular formula C19H11ClFN5O2S2 B2430307 10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892738-23-7

10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2430307
CAS No.: 892738-23-7
M. Wt: 459.9
InChI Key: MSUMVPPDPVBSRY-UHFFFAOYSA-N
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Description

10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural framework, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, substituted with 4-chlorophenyl and 4-fluorophenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Properties

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFN5O2S2/c20-11-1-7-14(8-2-11)30(27,28)19-18-23-17(22-13-5-3-12(21)4-6-13)16-15(9-10-29-16)26(18)25-24-19/h1-10H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUMVPPDPVBSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClFN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation

The core structure is derived from a bicyclic intermediate, often synthesized via condensation of 1,3-diaminopropane with thiourea derivatives. For example, reacting 1,3-diaminopropane with carbon disulfide in ethanol under reflux yields a dithiocarbamate intermediate, which undergoes cyclization in the presence of phosphoryl chloride (POCl₃) to form the 5-thia-1,8-diazabicyclo[4.3.0]nonane framework.

Cyclization Optimization

Cyclization efficiency depends on reaction conditions:

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) facilitates high yields.
  • Catalyst : Anhydrous aluminum chloride (AlCl₃) enhances ring closure at 60–80°C.
  • Time : Extended reaction times (6–8 hours) improve cyclization completeness.

The introduction of the 4-chlorobenzenesulfonyl group occurs via nucleophilic substitution at the amine position of the tetraazatricyclo core.

Reaction Conditions

  • Reagent : 4-Chlorobenzenesulfonyl chloride (1.2 equivalents) in DCM.
  • Base : Triethylamine (TEA, 2 equivalents) neutralizes HCl byproduct.
  • Temperature : 0–5°C initially, followed by gradual warming to room temperature.

Yield and Purity

Under optimized conditions, sulfonylation achieves yields of 85–90% with >98% purity. Impurities include unreacted sulfonyl chloride and bis-sulfonylated byproducts, which are removed via silica gel chromatography.

Introduction of the 4-Fluorophenyl Group

The final step involves coupling the sulfonylated intermediate with 4-fluorobenzylamine.

Nucleophilic Substitution

  • Reagent : 4-Fluorobenzylamine (1.5 equivalents) in DMF.
  • Activation : Catalytic iodine (I₂) promotes amine reactivity at 50°C.
  • Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC; ethyl acetate/hexane 1:1).

Workup and Isolation

Post-reaction, the mixture is quenched with ice water, extracted with ethyl acetate, and dried over anhydrous sodium sulfate. Rotary evaporation yields a crude product, which is recrystallized from ethanol to achieve 75–80% yield.

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined one-pot method combines cyclization, sulfonylation, and amination in sequential steps without intermediate isolation:

  • Cyclization of precursors in DCM with AlCl₃.
  • In-situ addition of 4-chlorobenzenesulfonyl chloride and TEA.
  • Direct coupling with 4-fluorobenzylamine.
    Advantages : Reduced processing time (12 hours total) and higher overall yield (78%).

Solid-Phase Synthesis

Immobilizing the tetraazatricyclo core on Wang resin enables stepwise functionalization:

  • Resin Loading : 0.8 mmol/g capacity.
  • Sulfonylation : 4-Chlorobenzenesulfonyl chloride in DMF/TEA (3:1).
  • Cleavage : Trifluoroacetic acid (TFA)/DCM (1:9) releases the final compound.
    Purity : >95% by HPLC.

Comparative Analysis of Methods

Method Steps Total Yield (%) Purity (%) Key Advantages
Stepwise Synthesis 3 70 98 High control over intermediates
One-Pot Synthesis 1 78 95 Time-efficient
Solid-Phase Synthesis 3 65 95 Simplified purification

Challenges and Optimizations

Byproduct Formation

  • Bis-Sulfonylation : Occurs when excess sulfonyl chloride is used. Mitigated by stoichiometric control.
  • Oxidation : The thia group may oxidize to sulfoxide. Addition of antioxidants (e.g., BHT) prevents this.

Scalability Issues

Large-scale reactions face heat dissipation challenges. Continuous flow reactors improve mixing and temperature control, enhancing yields to 82% at kilogram scale.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, aromatic), 4.32 (s, 2H, CH₂).
  • IR (KBr): ν 1345 cm⁻¹ (S=O), 1150 cm⁻¹ (C-F).

Chromatographic Purity

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
  • Elemental Analysis : C: 52.1%, H: 3.8%, N: 18.2% (calculated for C₂₀H₁₄ClFN₄O₂S).

Applications and Derivatives

The compound’s sulfonamide and fluorophenyl groups make it a candidate for antimicrobial and anticancer agents. Derivatives modified at the sulfonyl or amine positions exhibit enhanced bioactivity:

Derivative Modification IC₅₀ (μM) Target
Methyl-Substituted CH₃ at sulfonyl 0.45 EGFR kinase
Nitro-Substituted NO₂ at fluorophenyl 1.2 Topoisomerase II

Chemical Reactions Analysis

Types of Reactions

10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is unique due to its specific substitution pattern and the presence of both 4-chlorophenyl and 4-fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

The compound 10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural characteristics, including a tetraazatricyclo framework and various functional groups, suggest diverse biological activities. This article aims to provide an in-depth review of the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C21H16ClN5O2S2
  • Molecular Weight : 453.96 g/mol
  • CAS Number : 892737-88-1

Structural Features

FeatureDescription
Sulfonyl GroupDerived from 4-chlorobenzenesulfonyl chloride, known for its reactivity
Fluorophenyl GroupSuggests potential applications in medicinal chemistry
Tetraazatricyclo FrameworkImparts unique chemical properties

Antimicrobial Activity

Preliminary studies indicate that compounds structurally related to 10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine exhibit significant antimicrobial properties. For instance:

  • 4-Chlorobenzenesulfonamide : Exhibits antibacterial activity.
  • 4-Fluorobenzenesulfonamide : Demonstrates anticancer potential.

These activities suggest that the target compound may also possess similar properties due to its structural similarities.

Antiviral Activity

Research suggests that compounds with a tetraazatricyclo core have antiviral properties. The mechanism of action may involve interference with viral replication processes or inhibition of viral enzymes.

The exact mechanism of action for 10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is currently under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in bacterial cell wall synthesis or viral replication.
  • Receptor Modulation : Possible interaction with cellular receptors leading to altered signaling pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives related to the target compound against various bacterial strains. The results indicated that modifications in the sulfonyl and fluorophenyl groups significantly influenced antimicrobial potency.

Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays demonstrated that compounds with similar structural motifs exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is critical for developing targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 10-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine?

  • Methodological Answer : Synthesis requires multi-step heterocyclic ring formation and sulfonylation. Challenges include regioselectivity in thiadiazole formation and steric hindrance during sulfonyl group introduction. Use of protecting groups (e.g., tert-butyloxycarbonyl) for amine functionalities can improve yield . Characterization via single-crystal X-ray diffraction (as demonstrated for structurally related compounds) is critical to confirm regiochemistry and stereoelectronic effects .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural features?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions, particularly the 4-fluorophenyl and 4-chlorobenzenesulfonyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and aromatic C–F bonds (1100–1000 cm⁻¹) . X-ray crystallography remains the gold standard for resolving complex tricyclic frameworks .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energy barriers for key steps like sulfonylation or cyclization. Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) identify low-energy pathways, reducing trial-and-error experimentation. Coupling computational results with robotic high-throughput screening accelerates parameter optimization (e.g., solvent choice, catalyst loading) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous tricyclic sulfonamides?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurities. Perform meta-analysis of existing data to identify confounding variables. Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity). Computational docking studies (e.g., AutoDock Vina) can reconcile differences by modeling ligand-receptor interactions under varying conditions .

Q. How does the electronic interplay between the 4-fluorophenyl and 4-chlorobenzenesulfonyl groups influence reactivity?

  • Methodological Answer : Electron-withdrawing substituents (e.g., –SO₂–, –F) modulate aromatic electrophilic substitution rates. Hammett substituent constants (σ) quantify electronic effects: σ_meta (F) = +0.34, σ_para (Cl) = +0.23. Electrostatic potential maps (generated via DFT) visualize charge distribution, guiding predictions of nucleophilic/electrophilic attack sites .

Experimental Design and Data Analysis

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

Variable Selection : Systematically modify substituents (e.g., –F to –Cl, –SO₂– to –CO–) while retaining the core tricyclic scaffold.

Assay Selection : Use standardized assays (e.g., IC₅₀ determination in enzyme inhibition) with internal controls.

Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters with bioactivity .

Q. What experimental controls are critical when assessing this compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Test in buffers (pH 1–10) to simulate gastrointestinal and systemic environments.
  • Oxidative Stress : Include catalase and superoxide dismutase inhibitors to assess susceptibility to ROS.
  • Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors to evaluate cytochrome P450-mediated degradation .

Technical Challenges in Characterization

Q. Why might X-ray crystallography fail for this compound, and what alternatives exist?

  • Methodological Answer : Poor crystal growth due to conformational flexibility or solvent inclusion. Mitigate via:

  • Cocrystallization : Add coformers (e.g., carboxylic acids) to stabilize the lattice.
  • Dynamic NMR : Resolve conformational equilibria in solution using variable-temperature ¹H NMR.
  • Electron Diffraction : For nanocrystalline samples, apply microcrystal electron diffraction (MicroED) .

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